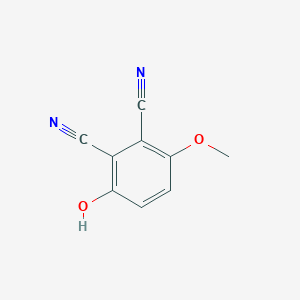
Maillard Product
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The Maillard reaction, named after the French chemist Louis-Camille Maillard who discovered it in 1912, is a non-enzymatic reaction that takes place between an available amino group and a carbonyl-containing moiety . This reaction is responsible for the browning of food and the formation of complex flavors and aromas during cooking .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The Maillard reaction occurs spontaneously in food in the presence of heat. The reactive carbonyl groups of reducing sugars react with the nucleophilic amino group of amino acids, peptides, or proteins to form a large variety of compounds . The reaction is optimal between 140-165°C .
Industrial Production Methods: In the food industry, the Maillard reaction is utilized to enhance the flavor, color, and aroma of various products. This is achieved through controlled heating processes, where specific conditions such as temperature, pH, and reactant concentrations are carefully monitored to produce desired Maillard products .
Analyse Des Réactions Chimiques
Types of Reactions: The Maillard reaction involves a series of complex chemical reactions, including condensation, rearrangement, and polymerization . The initial step involves the reaction between the carbonyl group of the sugar and the amino group of the amino acid, forming N-substituted glycosylamine and water . This glycosylamine undergoes Amadori rearrangement to form ketosamines .
Common Reagents and Conditions: The reaction typically involves reducing sugars such as glucose or fructose and amino acids like lysine or glycine . The reaction is accelerated in an alkaline environment and at higher temperatures .
Major Products: The Maillard reaction produces a wide range of compounds, including melanoidins, which are responsible for the brown color of cooked foods, and various flavor compounds that contribute to the sensory properties of food .
Applications De Recherche Scientifique
Chemistry: In chemistry, Maillard products are studied for their complex reaction mechanisms and the formation of various intermediate and final products .
Biology: In biology, the Maillard reaction is significant in the study of protein glycation and its effects on biological systems . Advanced glycation end products (AGEs) formed during the Maillard reaction are implicated in aging and various diseases .
Medicine: In medicine, research focuses on the role of Maillard products in the development of chronic diseases such as diabetes and cardiovascular diseases . The formation of AGEs is a key area of study in understanding the pathophysiology of these conditions .
Industry: In the food industry, Maillard products are essential for developing flavors, colors, and aromas in processed foods . They are also used in the production of specialty malts for brewing and in the creation of artificial flavors .
Mécanisme D'action
The Maillard reaction mechanism begins with the formation of an N-substituted glycosylamine from the reaction between the amino group of the amino acid and the carbonyl group of the reducing sugar . This glycosylamine undergoes Amadori rearrangement to form ketosamines, which further react through several pathways to produce various compounds, including melanoidins and flavor compounds . The reaction is influenced by factors such as temperature, pH, and the presence of reactants .
Comparaison Avec Des Composés Similaires
Caramelization: Unlike the Maillard reaction, caramelization involves the thermal decomposition of sugars without the involvement of amino acids.
Strecker Degradation: This reaction involves the interaction of amino acids with dicarbonyl compounds, leading to the formation of aldehydes and other volatile compounds.
Uniqueness: The Maillard reaction is unique in its ability to produce a wide range of flavor and color compounds through the interaction of amino acids and reducing sugars . This complexity and diversity of products make it distinct from other browning reactions .
Propriétés
Formule moléculaire |
C36H49N7O12 |
|---|---|
Poids moléculaire |
771.8 g/mol |
Nom IUPAC |
6-acetyl-8-cyclopentyl-2-[[5-[4-[3,4-dihydroxy-6-(hydroxymethyl)-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]piperazin-1-yl]pyridin-2-yl]amino]-5-methylpyrido[2,3-d]pyrimidin-7-one |
InChI |
InChI=1S/C36H49N7O12/c1-17-21-14-38-36(40-32(21)43(19-5-3-4-6-19)33(52)25(17)18(2)46)39-24-8-7-20(13-37-24)41-9-11-42(12-10-41)34-29(50)28(49)31(23(16-45)53-34)55-35-30(51)27(48)26(47)22(15-44)54-35/h7-8,13-14,19,22-23,26-31,34-35,44-45,47-51H,3-6,9-12,15-16H2,1-2H3,(H,37,38,39,40) |
Clé InChI |
DYSPTWKZFBSOIY-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=O)N(C2=NC(=NC=C12)NC3=NC=C(C=C3)N4CCN(CC4)C5C(C(C(C(O5)CO)OC6C(C(C(C(O6)CO)O)O)O)O)O)C7CCCC7)C(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[2-(4-chlorophenyl)propan-2-yl]-1H-indazole](/img/structure/B13859107.png)

![(3S, 7R, 7aR)-5-Benzyl-2,2-dimethyl-2,3,7,7a-tetrahydroimidazo[5,1-b]thiazole-3, 7-dicarboxylic Acid](/img/structure/B13859117.png)
![1-[2-(Propan-2-yloxy)phenyl]ethan-1-amine Hydrochloride](/img/structure/B13859118.png)

![5-[Hydroxy(phenyl)methyl]-3-methyl-1,3,4-oxadiazol-2-one](/img/structure/B13859127.png)








